molecular formula C8H5FS B1279753 5-Fluorobenzo[b]thiophene CAS No. 70060-12-7

5-Fluorobenzo[b]thiophene

Cat. No. B1279753
CAS RN: 70060-12-7
M. Wt: 152.19 g/mol
InChI Key: VKBPSLNJNKFVAC-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophene is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom on the benzene ring at the 5-position distinguishes it from other benzo[b]thiophene derivatives. This substitution can significantly alter the electronic properties of the molecule, making it a valuable compound in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which are structurally related to 5-Fluorobenzo[b]thiophene, has been described as a seven-step process yielding 30-40% overall yields . The synthesis involves the cyclization of halo-substituted phenylthioacetoacetic esters, with variations in the cyclization efficiency observed between chlorine and fluorine derivatives. This suggests that the synthesis of 5-Fluorobenzo[b]thiophene would also require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of fluorine at the 5-position can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. For example, the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using X-ray diffraction and vibrational spectra, revealing the planarity of the carbonyl and thiourea groups and the stabilization of the molecule by intramolecular hydrogen bonding . These findings can provide insights into the structural characteristics of 5-Fluorobenzo[b]thiophene.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different fields. For instance, the synthesis of poly(tetrafluorobenzo[c]thiophene) oligomers involves aromatic fluorinated oligomers, which are analyzed using NMR techniques to provide characteristic spectroscopic data for the corresponding polymer . Additionally, the synthesis of hexahydrobenzo[b]thiophene derivatives via a tandem reaction involving cyclic β-thiocyanatoenals and electron-deficient alkenes demonstrates the reactivity of the thiophene moiety under specific conditions . These reactions highlight the potential chemical transformations that 5-Fluorobenzo[b]thiophene could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. For example, the non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives exhibit absorption in the ultraviolet-visible region and fluorescence emission, indicating their potential use as fluorophores . The electrochemical properties, such as oxidation and reduction potentials, as well as thermal stability, are also critical parameters that can be studied to understand the behavior of 5-Fluorobenzo[b]thiophene under different conditions. The development of 4,4'-bibenzo[c]thiophene fluorophores with various substituents on the thiophene rings further illustrates the tunability of the optical properties of these compounds .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Chemosensors

    • Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .
    • For example, a red-emitting ‘Turn-on’ polymer fluorescent probe occupying thiophene, benzothiazole, and quinoline groups was synthesized for specific sensing of Hg 2+ ions .

properties

IUPAC Name

5-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPSLNJNKFVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473427
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzo[b]thiophene

CAS RN

70060-12-7
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzothiophene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous chlorobenzene (1500 ml) was placed in a 3 liter 3-necked flask equipped with a condenser and a mechanical stirrer. The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA) was added. The mixture was brought to gentle reflux and 161 g (0.74 mol) of crude (4-fluorophenylthio)- acetaldehyde dimethyl acetal was added during 2.5 hours and the solution was further refluxed for 19 hours. The reaction mixture was allowed to cool to ambient temperature and the organic phase was separated from the PPA. Residual PPA was decomposed with water and the resulting aqueous phase was extracted with toluene (2×150 ml). The combined organic phases was dried over MgSO4 and the solvents evaporated. The residue was fractionated to give 62.4 g (55%) of 5-fluorobenzothiophene which had b.p. 76°-77° C./ 4.5 mm Hg and m.p. 21°-22° C. 1H-NMR (CDCl3)δ7.00 (ddd, 1H), 7.20 (d, 1H, J =5.5Hz), 7.36 (dd,1H), 7.47 (d, 1H, J =5.5 Hz), 7.70 (dd,1H).
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Pérez‐Silanes, J Martínez‐Esparza… - Journal of …, 2001 - Wiley Online Library
Previous works of our group have dealt with the synthesis of 1‐(aryl)‐3‐[4‐(aryl)piperazin‐1‐yl]propane derivatives in the search for new and efficient antidepressants with a dual mode …
Number of citations: 40 onlinelibrary.wiley.com
Z Li, J Zhang, K Zhang, W Zhang, L Guo… - Journal of Materials …, 2015 - pubs.rsc.org
A novel series of air-stable and highly extended π-conjugated naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene derivatives, NBTBT-n (n = 6, 8, 10, and 12) and NBTBTF-10, was …
Number of citations: 5 pubs.rsc.org
Z Li, J Zhang, W Zhang, L Guo, J Huang, G Yu… - Organic …, 2016 - Elsevier
A novel series of air-stable, fluorinated naphtho [2,1-b:3,4-b′]bis [1]-benzothiophenes bearing various lateral alkoxy-substituents, NBBTF-n (n = 8, 10, and 12) and its unsubstituted …
Number of citations: 5 www.sciencedirect.com
L Berrade, B Aisa, MJ Ramirez, S Galiano… - Journal of medicinal …, 2011 - ACS Publications
We report benzo[b]thiophene derivatives synthesized according to a dual strategy. 8j, 9c, and 9e with affinity values toward 5-HT 7 R and 5-HTT were selected to probe their …
Number of citations: 103 pubs.acs.org
J Martı́nez, S Pérez, AM Oficialdegui, B Heras… - European Journal of …, 2001 - Elsevier
A series of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized in an attempt to find a new class of antidepressant drugs with dual activity at 5-…
Number of citations: 6 www.sciencedirect.com
H Masaki, Y Mizuno, A Tatui, A Murakami… - Bioorganic & medicinal …, 2003 - Elsevier
We have identified a new class of chymase inhibitor through a substituent analysis of MWP00965, which we previously discovered by in silico screening. TY-51076 (7) showed high …
Number of citations: 43 www.sciencedirect.com
L Orús, S Pérez-Silanes, AM Oficialdegui… - Journal of medicinal …, 2002 - ACS Publications
It has been proposed that 5-HT 1A receptor antagonists augment the antidepressant efficacy of selective serotonin (5-HT) reuptake inhibitors. In a search toward new and efficient …
Number of citations: 70 pubs.acs.org
K Takeuchi, TJ Kohn, NA Honigschmidt… - Bioorganic & medicinal …, 2003 - Elsevier
A series of 1-aryloxy-3-piperidinylpropan-2-ols possessing potent dual 5-HT 1A receptor antagonism and serotonin reuptake inhibition was discovered. 1-(1H-Indol-4-yloxy)-3-(4-benzo[…
Number of citations: 48 www.sciencedirect.com
N Matsunaga, T Kaku, F Itoh, T Tanaka, T Hara… - Bioorganic & medicinal …, 2004 - Elsevier
Novel nonsteroidal C 17,20 -lyase inhibitors were synthesized using de novo design based on its substrate, 17α-hydroxypregnenolone, and several compounds exhibited potent C 17,…
Number of citations: 72 www.sciencedirect.com
A Faouzi, A Arnaud, A Bancet, C Barette, J Preto… - European Journal of …, 2021 - Elsevier
Combretastatin A-4 inspired heterocyclic derivatives were synthesized and evaluated for their biological activities on tubulin polymerization and cell proliferation. Among the 19 …
Number of citations: 7 www.sciencedirect.com

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